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Executive Summary
TNG348 is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific

protease 1 (USP1). Developed by Tango Therapeutics, TNG348 was investigated for the

treatment of cancers with mutations in BRCA1/2 and other homologous recombination

deficiencies (HRD). The mechanism of TNG348 relies on the synthetic lethal relationship

between USP1 inhibition and HRD. By inhibiting USP1, TNG348 prevents the deubiquitination

of key substrates involved in DNA damage tolerance, such as Proliferating Cell Nuclear Antigen

(PCNA) and Fanconi Anemia group D2 protein (FANCD2). This leads to an accumulation of

ubiquitinated PCNA, disruption of DNA replication and repair, and ultimately, selective cell

death in cancer cells with compromised DNA repair pathways. Preclinical studies demonstrated

significant synergy between TNG348 and PARP inhibitors (PARPi), even in models with

acquired resistance to PARPi. However, the clinical development of TNG348 was discontinued

due to observations of liver toxicity in a Phase I/II clinical trial. This guide provides a

comprehensive technical overview of the preclinical data and methodologies used to

characterize TNG348.

Introduction to USP1 and TNG348
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical

role in the DNA damage response (DDR). In complex with its cofactor UAF1, USP1 removes

ubiquitin from substrates such as PCNA and FANCD2, which are essential for translesion
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synthesis (TLS) and the Fanconi anemia pathway, respectively. In cancers with homologous

recombination deficiency (HRD), such as those with BRCA1/2 mutations, cells become heavily

reliant on other DNA repair pathways, including those regulated by USP1. Inhibition of USP1 in

these HRD-positive cells creates a synthetic lethal phenotype, leading to catastrophic DNA

damage and apoptosis.

TNG348 is a small molecule designed to allosterically inhibit USP1.[1] Its mechanism of action

is distinct from that of PARP inhibitors, which also exploit synthetic lethality in HRD-positive

cancers.[2] This difference in mechanism provides a strong rationale for combination therapy

and for overcoming resistance to PARP inhibitors.[2]

Mechanism of Action
TNG348 binds to an allosteric pocket on the USP1 enzyme, inducing a conformational change

that impedes its catalytic activity.[3] This non-competitive and reversible inhibition leads to the

dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2

(ub-FANCD2).[4][5] The accumulation of ub-PCNA disrupts the normal process of DNA

replication and repair, particularly in HRD-positive cancer cells that are already under

significant replicative stress.[6][7]

The antitumor effect of TNG348 is primarily driven by the disruption of the translesion synthesis

pathway through the accumulation of RAD18-dependent ubiquitinated PCNA.[4][7] While both

TNG348 and PARP inhibitors are effective in HRD-positive tumors, their mechanisms of

resistance are distinct. For example, loss of PARP1 confers resistance to PARP inhibitors but

sensitizes cells to TNG348.[4][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15136822?utm_src=pdf-body
https://www.researchgate.net/figure/TNG348-is-an-allosteric-USP1i-A-Chemical-structure-of-TNG348-B-Cryo-EM-structure-of_fig1_388566185
https://pdbj.org/emnavi/quick.php?id=EMD-47889
https://pdbj.org/emnavi/quick.php?id=EMD-47889
https://www.benchchem.com/product/b15136822?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-24-0515/3538484/mct-24-0515.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://www.tangotx.com/wp-content/uploads/TNG348-poster-ENA-2023Final.pdf
https://biortususa.com/blog/f/biortuss-croy-em-enabling-tangos-breakthrough-discovery-of-usp1
https://www.semanticscholar.org/paper/Abstract-B054%3A-TNG348%2C-a-selective-USP1-inhibitor%2C-Simoneau-Pratt/8a1400851ba6422449d0fb5a038feb69616bdddc
https://www.benchchem.com/product/b15136822?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://www.semanticscholar.org/paper/Abstract-B054%3A-TNG348%2C-a-selective-USP1-inhibitor%2C-Simoneau-Pratt/8a1400851ba6422449d0fb5a038feb69616bdddc
https://www.benchchem.com/product/b15136822?utm_src=pdf-body
https://www.benchchem.com/product/b15136822?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12046316/
https://www.semanticscholar.org/paper/Abstract-B054%3A-TNG348%2C-a-selective-USP1-inhibitor%2C-Simoneau-Pratt/8a1400851ba6422449d0fb5a038feb69616bdddc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

DNA Damage

Translesion Synthesis (TLS)

USP1 Regulation

Fanconi Anemia Pathway Cellular Outcome in HRD+ Cancer

DNA Lesion

Replication Fork Stalling

RAD18 FANCD2

Activation

PCNA

Ubiquitination (K164)

ub-PCNA

Deubiquitination

TLS Polymerases

Recruitment

DNA Synthesis Bypass

USP1/UAF1 Complex

Inhibits deubiquitination ub-FANCD2

Inhibits deubiquitination

TNG348

Allosteric Inhibition

Accumulated ub-PCNA/
ub-FANCD2

Ubiquitination Deubiquitination

DNA Repair

Increased Replication Stress

Apoptosis

Click to download full resolution via product page

Caption: TNG348 allosterically inhibits the USP1/UAF1 complex.
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Quantitative Data
The preclinical characterization of TNG348 generated a substantial amount of quantitative

data, which is summarized in the tables below for clarity and ease of comparison.

Table 1: Biochemical and Cellular Potency of TNG348
Parameter Value Assay Conditions Reference

Biochemical IC50

(USP1 WT)
82 nM Ub-Rho110 assay [3]

Biochemical IC50

(USP1 WT)
98.5 nM Ub-Rhod-110 assay [4]

Biochemical IC50

(USP1 V156K mutant)

>100-fold selective vs

WT

Biochemical Ub-

Rho110 assay
[3]

Cellular IC50 (Ub-

PCNA

deubiquitination)

95 nM MDA-MB-436 cells [3]

Cellular Viability IC50 68 nM MDA-MB-436 cells [3]

hERG Inhibition IC50 19.6 µM N/A [8]

Table 2: Physicochemical and ADMET Properties of
TNG348
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Property Value Species/System Reference

Molecular Weight 604 g/mol N/A [8]

logD (pH 7.4) 3.2 N/A [8]

Topological Polar

Surface Area (TPSA)
112 Å² N/A [8]

Intrinsic Clearance

(Clint,hep)
<0.9 µL/min/10^6 cells Human [8]

Intrinsic Clearance

(Clint,hep)
<0.9 µL/min/10^6 cells Rat [8]

Intrinsic Clearance

(Clint,hep)
1.2 µL/min/10^6 cells Dog [8]

Intrinsic Clearance

(Clint,hep)
1.0 µL/min/10^6 cells Cynomolgus Monkey [8]

Permeability (Papp) 31 cm/s x 10^-6 MDCKII monolayers [8]

Plasma Protein

Binding (% unbound)
21% Human [8]

Plasma Protein

Binding (% unbound)
30% Rat [8]

Plasma Protein

Binding (% unbound)
21% Dog [8]

Plasma Protein

Binding (% unbound)
20% Cynomolgus Monkey [8]

Oral Bioavailability (F) 74% Rat [8]

Oral Bioavailability (F) 100% Dog [8]

Oral Bioavailability (F) 67% Cynomolgus Monkey [8]

Half-life (t½) 3.5 h Rat [8]

Half-life (t½) 5.8 h Dog [8]
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Half-life (t½) 1.4 h Cynomolgus Monkey [8]

Clearance (CL) 13 µL/min/kg Rat [8]

Clearance (CL) 11 µL/min/kg Dog [8]

Clearance (CL) 13.5 µL/min/kg Cynomolgus Monkey [8]

Experimental Protocols
Detailed methodologies were crucial for the characterization of TNG348. The key experimental

protocols are outlined below.

Biochemical USP1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of TNG348 against the USP1/UAF1

complex.

Method:

Recombinant human USP1/UAF1 complex was used.

The fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110) was utilized.

The assay was performed in a buffer system suitable for deubiquitinase activity.

TNG348 was serially diluted and incubated with the USP1/UAF1 complex.

The enzymatic reaction was initiated by the addition of Ub-Rho110.

The increase in fluorescence, resulting from the cleavage of Ub-Rho110 by USP1, was

measured over time using a plate reader.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Ub-PCNA and Ub-FANCD2 Accumulation Assay
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Objective: To confirm the on-target activity of TNG348 in a cellular context by measuring the

accumulation of ubiquitinated substrates.

Method:

MDA-MB-436 (BRCA1-mutant) cells were cultured under standard conditions.

Cells were treated with a dose range of TNG348 for 24 hours.

Following treatment, cells were harvested and lysed.

Protein concentrations of the lysates were determined.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.

Western blotting was performed using primary antibodies specific for PCNA and FANCD2.

The membranes were then incubated with appropriate secondary antibodies and

visualized using a chemiluminescence detection system.

Densitometry was used to quantify the levels of mono-ubiquitinated PCNA and FANCD2

relative to total PCNA and FANCD2, respectively.

Clonogenic Cell Viability Assay
Objective: To assess the long-term cytotoxic effect of TNG348 on cancer cell lines.

Method:

A panel of 62 breast and ovarian cancer cell lines were used.[4]

Cells were seeded at a low density in 6-well plates.

After 24 hours, cells were treated with a 10-point, three-fold serial dilution of TNG348 (top

dose of 8 µM).[6]

The cells were incubated for 10-21 days to allow for colony formation.[6]
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Colonies were fixed and stained with crystal violet.

The number of colonies was counted, and the surviving fraction was calculated relative to

vehicle-treated controls.

Dose-response curves were generated to determine the IC50 values.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TNG348 as a single agent and in

combination with PARP inhibitors in a preclinical animal model.

Method:

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models (e.g.,

MDA-MB-436) were established in immunocompromised mice.

Once tumors reached a specified size, mice were randomized into treatment groups.

TNG348 was administered orally (p.o.) at various doses (e.g., 80 mg/kg b.i.d., 100 mg/kg

q.d.).[3][8]

PARP inhibitors (e.g., olaparib at 50 mg/kg p.o. q.d., niraparib at 30 mg/kg p.o. q.d.) were

administered as single agents or in combination with TNG348.[3]

Tumor volume and body weight were measured regularly throughout the study.

At the end of the study, tumors and plasma were collected for pharmacokinetic and

pharmacodynamic analyses.
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Caption: Preclinical to clinical workflow for TNG348.
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Synergy with PARP Inhibitors
A key finding from the preclinical evaluation of TNG348 was its strong synergy with PARP

inhibitors.[2][4] This synergy was observed in multiple HRD-positive cancer models, including

those with BRCA1/2 mutations.[2] Importantly, the combination of TNG348 and a PARP

inhibitor was effective in overcoming acquired resistance to PARP inhibitors in a PDX model.[2]

CRISPR-based screens revealed that the synergistic effect is driven by the non-overlapping

mechanisms of action of the two drug classes.[2]

PARP Inhibition USP1 Inhibition

HRD+ Cancer Cell
(e.g., BRCA1/2 mutant)

PARP Inhibitor TNG348

PARP Trapping &
SSB Accumulation

Synergistic
Synthetic Lethality

Pathway A
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Click to download full resolution via product page

Caption: TNG348 and PARPi induce synthetic lethality via distinct pathways.

Clinical Development and Discontinuation
TNG348 entered a Phase I/II clinical trial (NCT06065059) to evaluate its safety and efficacy in

patients with BRCA1/2-mutant and other HRD-positive cancers, both as a single agent and in

combination with the PARP inhibitor olaparib.[4][9] However, the development program was
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discontinued due to observations of grade 3/4 liver function abnormalities in patients who were

on the study for more than eight weeks.[10][11][12] This unexpected liver toxicity led to the

termination of the clinical trial.

Conclusion
TNG348 is a well-characterized allosteric inhibitor of USP1 with a clear mechanism of action

and compelling preclinical data supporting its potential as a treatment for HRD-positive

cancers. The demonstration of strong synergy with PARP inhibitors and its activity in PARPi-

resistant models highlighted a promising therapeutic strategy. Despite the discontinuation of its

clinical development due to liver toxicity, the extensive preclinical research on TNG348
provides a valuable foundation for the continued exploration of USP1 as a therapeutic target.

The data and methodologies detailed in this guide serve as a comprehensive resource for

researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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